molecular formula C27H24FN7 B2733117 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955337-68-5

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2733117
CAS No.: 955337-68-5
M. Wt: 465.536
InChI Key: TYMNBUMMAFWBHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorophenyl group, piperazine ring, and pyrazolo[3,4-d]pyrimidine scaffold. Researchers have reported various synthetic routes, but one common approach includes cyclization reactions and subsequent functional group modifications .


Molecular Structure Analysis

The molecular structure consists of a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group and a piperazine ring attached. The fluorine atom enhances its pharmacological properties, while the piperazine moiety contributes to its bioactivity .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. These reactions play a crucial role in its stability, reactivity, and pharmacological behavior .

Safety and Hazards

The compound’s safety profile should be thoroughly evaluated. Researchers must consider potential toxicity, stability, and any adverse effects. Safety data sheets (MSDS) provide essential information regarding handling, storage, and precautions .

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN7/c28-20-11-13-22(14-12-20)33-15-17-34(18-16-33)27-31-25(30-21-7-3-1-4-8-21)24-19-29-35(26(24)32-27)23-9-5-2-6-10-23/h1-14,19H,15-18H2,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMNBUMMAFWBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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